4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide
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Overview
Description
4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide is an organic compound with a complex structure that includes a bromine atom, a cyanomethyl group, a cyclopentyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the pyrrole ring under specific conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as electrochemical bromination and catalytic processes are often employed to ensure efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiourea
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and cyanomethyl group play crucial roles in its reactivity, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(cyanomethyl)-N-cyclopropylbenzamide
- 4-Bromo-N,N-dimethylaniline
- 4-Bromoaniline
Uniqueness
Compared to similar compounds, 4-Bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
4-bromo-N-(cyanomethyl)-N-cyclopentyl-1-propan-2-ylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-11(2)19-10-12(16)9-14(19)15(20)18(8-7-17)13-5-3-4-6-13/h9-11,13H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAKIQVYMWHOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)N(CC#N)C2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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